molecular formula C21H24N6O2 B2355585 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine CAS No. 945371-35-7

8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No. B2355585
CAS RN: 945371-35-7
M. Wt: 392.463
InChI Key: OOPHTWDONKMOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CID 17020137 , is a complex organic molecule with the molecular formula C21H24N6O2 . It has a molecular weight of 392.5 g/mol . The IUPAC name for this compound is 8-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine .


Molecular Structure Analysis

The structure of this compound includes several functional groups, including a quinazolin-2-amine group, a tetrahydro-1,3,5-triazin-2-yl group, and methoxy groups . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.5 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 392.19607403 g/mol . Its topological polar surface area is 83.9 Ų .

Scientific Research Applications

Phosphodiesterase Inhibitors

A study by Raboisson et al. (2003) focused on the synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as potent phosphodiesterase type 4 inhibitors. These compounds demonstrated significant inhibition of TNFalpha release from human mononuclear cells, indicating potential for anti-inflammatory applications Raboisson et al., 2003.

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, including compounds with structural similarities to the query molecule. These compounds exhibited good to moderate antimicrobial activities against various microorganisms, suggesting their potential use in antimicrobial treatments Bektaş et al., 2007.

Antimycobacterial Agents

Avupati et al. (2013) developed 1,3,5-triazine-Schiff base conjugates that showed significant in vitro antimycobacterial activity. This suggests potential applications in developing treatments against Mycobacterium tuberculosis Avupati et al., 2013.

Anti-Inflammatory and Analgesic Agents

In a study by Abu‐Hashem et al. (2020), novel heterocyclic compounds derived from similar structural frameworks showed significant anti-inflammatory and analgesic activities. This highlights the potential therapeutic applications of related compounds in treating inflammation and pain Abu‐Hashem et al., 2020.

Apoptosis Inducers in Cancer Therapy

Research by Sirisoma et al. (2010) explored N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers, leading to the discovery of several compounds with significant anticancer properties. This indicates a potential application in developing novel anticancer agents Sirisoma et al., 2010.

Cholinesterase Inhibitors for Neurodegenerative Diseases

Najafi et al. (2017) designed tacrine-1,2,3-triazole hybrids as dual cholinesterase inhibitors, showing potential in treating neurodegenerative diseases like Alzheimer's by enhancing cognitive functions Najafi et al., 2017.

properties

IUPAC Name

8-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-17-5-4-6-18(29-3)19(17)25-21(24-14)26-20-22-12-27(13-23-20)11-15-7-9-16(28-2)10-8-15/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHTWDONKMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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